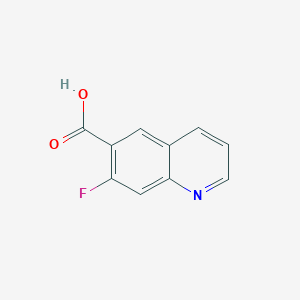

7-Fluoroquinoline-6-carboxylic acid

Description

Structural Classification within Fluorinated Quinolone Systems

7-Fluoroquinoline-6-carboxylic acid belongs to the broad class of compounds known as quinolones. Quinolones are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a ketone group at position 4. The addition of a fluorine atom to the quinolone structure gives rise to fluoroquinolones, a critical class of synthetic antibacterial agents. mdpi.comla.gov Specifically, this compound is a quinolone carboxylic acid, distinguished by the presence of a carboxyl group (-COOH) at the 6-position and a fluorine atom at the 7-position of the quinoline (B57606) nucleus. This precise arrangement of functional groups is crucial to its chemical reactivity and its utility as a synthetic precursor.

The core structure of quinolones is derived from a 4-oxo-1,8-naphthyridine-3-carboxylic acid nucleus. mdpi.com The class can be further divided based on the atom at the X position in the ring structure. When X is a carbon atom, the molecule is classified as a quinolone. psu.edu If X is a nitrogen atom, it is a naphthyridone. psu.edu

Historical Context of Quinolone Carboxylic Acids and Fluorine Incorporation in Chemical Synthesis

The journey of quinolone carboxylic acids began with the discovery of nalidixic acid in 1962, a byproduct of the synthesis of the antimalarial drug chloroquine. oup.comnih.gov Nalidixic acid, a naphthyridone, was the first quinolone to be used clinically and marked the beginning of decades of development in this class of compounds. oup.comnih.gov However, early quinolones like nalidixic acid had a limited spectrum of activity. nih.gov

A significant breakthrough occurred in the 1970s with the introduction of fluorine into the quinolone structure. oup.com The first monofluoroquinolone, flumequine, was developed in 1976 and demonstrated that modifications to the basic quinolone structure could enhance its properties. oup.com The incorporation of a fluorine atom at the C-6 position, along with a piperazinyl group at the C-7 position, led to the development of the highly successful fluoroquinolone family of antibiotics in the 1970s and 1980s. mdpi.com This strategic fluorination dramatically improved the antimicrobial activity and potency of these compounds. mdpi.com Norfloxacin (B1679917), patented in 1978, was the first of these "new quinolones" and paved the way for the development of many other clinically important fluoroquinolones. researchgate.netnih.gov

The introduction of fluorine has become a widespread strategy in medicinal chemistry due to its unique properties. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govvictoria.ac.nzresearchgate.net This has led to the development of numerous fluorinated drugs with improved efficacy. researchgate.netmdpi.com

Research Significance of the 7-Fluoro and 6-Carboxylic Acid Moiety in Quinoline Frameworks

The specific placement of the fluorine atom at the 7-position and the carboxylic acid group at the 6-position in the quinoline framework of this compound is of considerable research interest.

The carboxylic acid group at the 3-position (a common feature in many bioactive quinolones, though this article focuses on the 6-carboxylic acid derivative) is known to be essential for the antimicrobial activity of quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov While the titular compound has the carboxylic acid at the 6-position, the general importance of this functional group in the quinolone scaffold is well-established for facilitating interactions with biological targets. mdpi.com

The fluorine atom at the 6-position is a hallmark of the fluoroquinolone class of antibiotics and is known to be a key contributor to their potent antibacterial activity, increasing it by 5 to 100 times compared to non-fluorinated analogs. researchgate.net While the subject compound has a fluorine at the 7-position, the principle of using fluorine to enhance activity is a central theme in quinolone research. The substituent at the C-7 position has a major impact on the potency and bioavailability of quinolone derivatives. researchgate.net Modifications at this position are a common strategy for developing new analogs with improved properties. researchgate.netresearchgate.net

Overview of Academic Research Areas Pertaining to this compound and its Analogs

Research involving this compound and its analogs spans several key areas of chemical and medicinal science:

Synthesis of Novel Antimicrobial Agents: A primary application of this compound and its derivatives is in the development of new antibacterial and antifungal agents. nih.govnih.govresearchgate.net Researchers synthesize novel analogs by modifying the core structure and evaluate their activity against various microbial strains. nih.govnih.govresearchgate.net

Anticancer Drug Discovery: The structural similarities between bacterial topoisomerases and their human counterparts have spurred research into the anticancer potential of fluoroquinolone derivatives. nih.govnih.gov Ciprofloxacin (B1669076), a well-known fluoroquinolone, has shown anticancer properties, and research is ongoing to develop new derivatives with enhanced cytotoxic effects against cancer cell lines. nih.govnih.gov

Development of Bioactive Hybrids: There is significant interest in creating hybrid molecules that combine the fluoroquinolone scaffold with other pharmacologically active moieties, such as thiazoles or triazoles. nih.govnih.gov This approach aims to develop compounds with novel or enhanced biological activities.

Probes for Biological Imaging: The incorporation of fluorine, particularly the isotope ¹⁸F, makes these compounds potential candidates for the development of imaging agents for positron emission tomography (PET). nih.govvictoria.ac.nz

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHNCINXJHQIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061650-21-2 | |

| Record name | 7-fluoroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 7 Fluoroquinoline 6 Carboxylic Acid and Its Derivatives

Photochemical Reactivity and Degradation Pathways

Fluoroquinolones, a class of compounds that includes derivatives of 7-fluoroquinoline-6-carboxylic acid, are known for their photochemical reactivity upon absorption of UV-A radiation. d-nb.info This reactivity can lead to degradation through several pathways, which are influenced by the molecule's structure and the surrounding environment. mdpi.comrsc.org The primary photoprocess for many of these compounds is the cleavage of the carbon-fluorine bond. d-nb.info

Photo-induced Carbon-Fluorine Bond Cleavage Mechanisms in Fluoroquinolones

The carbon-fluorine (C-F) bond in fluoroaromatic compounds is typically very stable. acs.org However, upon photoexcitation, the C-F bond in many fluoroquinolone derivatives can undergo cleavage. mdpi.com The predominant mechanism is a heterolytic cleavage, rather than a homolytic process, which leads to the formation of an aryl cation and a fluoride (B91410) ion. acs.orgnih.gov This is noteworthy because the energy required for homolytic cleavage (approximately 477 kJ mol⁻¹) is higher than the energy provided by the excited singlet (~330 kJ mol⁻¹) and triplet (~278 kJ mol⁻¹) states of a typical fluoroquinolone like enoxacin. mdpi.com

The photochemical elimination of fluorine from the C6 position is a common reaction for many fluoroquinolones under neutral conditions. mdpi.com This process is initiated by the transfer of charge density into the aromatic ring upon photochemical excitation, facilitating the heterolytic breakage of the C-F bond. mdpi.com The resulting aryl cations are highly reactive intermediates. mdpi.com For 6-fluoro derivatives such as norfloxacin (B1679917) and enoxacin, this aryl cation is readily attacked by water, yielding the corresponding phenol (B47542) (hydroxy-de-fluorination). acs.orgnih.govacs.org

The efficiency of this defluorination, measured by the quantum yield (Φ), varies significantly depending on the specific substituents on the quinolone ring. d-nb.infomdpi.com For example, the presence of an electron-donating group at the C8 position, such as in ofloxacin, can render the defluorination process inefficient (Φdec = 0.001) and favor other degradation pathways. acs.orgnih.govacs.org Conversely, a 6,8-difluoro derivative like lomefloxacin (B1199960) shows a much higher quantum yield for defluorination (Φ = 0.55), with cleavage occurring selectively at the C8 position. acs.orgnih.govacs.org

In the presence of a suitable quencher like sulfite, an alternative pathway of reductive defluorination can occur via a radical anion intermediate. acs.orgnih.gov

| Fluoroquinolone Derivative | Position of Fluorine | Defluorination Quantum Yield (Φdec) | Primary Photoproduct |

|---|---|---|---|

| Norfloxacin | C6 | 0.06 acs.orgnih.govacs.org | Corresponding phenol acs.orgnih.govacs.org |

| Enoxacin | C6 | 0.13 acs.orgnih.govacs.org | Corresponding phenol acs.orgnih.govacs.org |

| Lomefloxacin | C6, C8 | 0.55 (at C8) acs.orgnih.govacs.org | Intramolecular insertion product acs.orgnih.gov |

| Ofloxacin | C6 | 0.001 acs.orgnih.govacs.org | Degradation of N-alkyl side chain acs.orgnih.gov |

Role of Excited Electronic States in Photoreactivity

The photoreactivity of fluoroquinolones is governed by their excited electronic states, primarily the lowest excited singlet state (S1) and the lowest excited triplet state (T1). researchgate.net Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can either react directly or undergo intersystem crossing to the more stable and longer-lived triplet state. researchgate.net

For many fluoroquinolones, the triplet state (³FQ*) is the key intermediate in their photochemical degradation. mdpi.comrsc.org For instance, with norfloxacin and enoxacin, the excited singlet state is not significantly reactive, and intersystem crossing to the triplet state is a major deactivation channel. researchgate.net This triplet state is susceptible to quenching. acs.orgnih.gov For example, in the presence of sulfite, the triplet state can be quenched to form a radical anion, which then loses a fluoride ion, leading to reductive defluorination. acs.orgnih.gov

Laser flash photolysis studies have been instrumental in characterizing these transient excited states. For norfloxacin, the excited triplet state (³NOR*) shows a transient absorption maximum around 600 nm with a lifetime of about 1.0 microsecond in a phosphate (B84403) buffer. nih.gov The interaction of this triplet state with other molecules can either quench it or lead to further reactions, such as the generation of reactive oxygen species or electron transfer processes. researchgate.net The formation of the triplet state and its subsequent reactions are central to the mechanisms of both photodegradation and, in a broader context, phototoxicity. mdpi.comresearchgate.net

Solvent Effects on Photochemical Transformations

The solvent environment plays a critical role in the photochemical behavior of fluoroquinolones. nih.gov Solvent properties such as polarity, hydrogen bonding ability, and viscosity can influence the stability of the ground and excited states, thereby affecting the rates and pathways of photochemical reactions. nih.gov

Studies on fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) have shown that their fluorescence emission spectra are highly dependent on the solvent. nih.gov In nonpolar solvents, the emission spectra are structured, while in polar solvents like alcohols and water, they become unstructured and exhibit a notable bathochromic (red) shift with increasing solvent polarity. nih.gov This behavior suggests a significant difference in the dipole moment between the ground and excited states, indicating a more polar excited state. nih.gov

The Lippert-Mataga correlation, which relates the Stokes shift to solvent polarity, has been used to estimate these dipole moment changes, revealing the influence of both general and specific solvent effects (like hydrogen bonding). nih.gov The pH of the aqueous solution is also a crucial factor. The photodegradation of fluoroquinolones like ciprofloxacin and norfloxacin proceeds readily, but the reaction pathways and the number of products formed are significantly influenced by pH, with more complex product mixtures often observed at alkaline pH compared to neutral pH. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the C6 position of 7-fluoroquinoline (B188112) is a key site for chemical modification, primarily through reactions like nucleophilic acyl substitution and decarboxylation.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. pressbooks.pub The general mechanism involves a two-step addition-elimination process. vanderbilt.edumasterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pressbooks.pub In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. pressbooks.pubvanderbilt.edu

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct substitution is difficult. The reaction is typically facilitated by first converting the hydroxyl group into a better leaving group. libretexts.org Common methods include:

Conversion to Acid Chlorides: Carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.netlibretexts.org The acid chloride can then readily react with a wide range of nucleophiles (alcohols, amines) to form esters, amides, and other derivatives. vanderbilt.edulibretexts.org

Conversion to Acid Anhydrides: An acid chloride can react with a carboxylate salt to form an acid anhydride, which is also a reactive acylating agent. vanderbilt.edulibretexts.org

Direct Esterification (Fischer Esterification): In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the alcohol nucleophile. libretexts.org

Amide Formation: While direct reaction with amines is possible, it is often slow. More efficient amide formation is achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org

The reactivity of different carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend based on the ability of the leaving group to depart. pressbooks.publibretexts.org

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

|---|---|---|

| Acid Chloride (R-COCl) | Cl⁻ | Most Reactive pressbooks.pub |

| Acid Anhydride (R-COO-COR') | R'COO⁻ | ↓ pressbooks.pub |

| Ester (R-COOR') | R'O⁻ | ↓ vanderbilt.edu |

| Carboxylic Acid (R-COOH) | OH⁻ | ↓ |

| Amide (R-CONH₂) | NH₂⁻ | Least Reactive pressbooks.pub |

Decarboxylation Processes

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. The decarboxylation of aromatic and heterocyclic carboxylic acids often requires harsh conditions or the use of catalysts because the C-C bond is strong. google.com

Several methods have been developed for the decarboxylation of aromatic carboxylic acids:

Copper-Catalyzed Decarboxylation: The use of copper salts in a high-boiling solvent like quinoline (B57606) is a classic method. google.comcdnsciencepub.com For example, the copper chromite-quinoline system has been used, although yields can be variable. cdnsciencepub.com

Schmidt Reaction: This reaction can decarboxylate carboxylic acids but has been reported to give moderate yields with some aromatic acids. cdnsciencepub.com

Hunsdiecker Reaction: This involves the reaction of a silver salt of the carboxylic acid with bromine. This method has proven effective for aromatic acids containing electron-withdrawing groups. cdnsciencepub.com

Metal-Catalyzed Decarboxylative Coupling: More modern methods involve transition metal catalysts (e.g., silver, palladium) that facilitate decarboxylation and subsequent coupling to another molecule in a single step. google.comresearchgate.net For instance, an efficient silver-catalyzed intermolecular decarboxylative arylation of quinolines using aromatic carboxylic acids has been developed. researchgate.net

Thermal Decarboxylation: Some heterocyclic carboxylic acids can be decarboxylated simply by heating, especially if the resulting carbanion intermediate is stabilized by the heterocyclic ring. cdnsciencepub.comgoogle.com For quinoline-dicarboxylic acids, selective decarboxylation at a specific position can sometimes be achieved by controlling the reaction temperature. google.com The ease of decarboxylation of pyridinecarboxylic acids (structurally related to quinolinecarboxylic acids) in aqueous solution depends on the position of the carboxyl group and the ionization state of the molecule. cdnsciencepub.com

Esterification and Amidation Reaction Pathways

The carboxylic acid group at the C-3 position of the quinolone ring system is a key functional group for chemical modification. mdpi.comnih.gov Esterification and amidation reactions at this site are common strategies to create derivatives with potentially altered pharmacokinetic and pharmacodynamic properties. nih.gov

Esterification

The conversion of the carboxylic acid of fluoroquinolone scaffolds, including derivatives of this compound, into esters is a fundamental synthetic transformation. This reaction is often a preliminary step to create more complex molecules or to modify the compound's properties. A general method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent or catalyst.

For instance, ciprofloxacin, a related fluoroquinolone, undergoes esterification by reacting with various alcohols (methanol, ethanol, propanol) under reflux with concentrated sulfuric acid to yield the corresponding methyl, ethyl, and propyl esters. acs.org Another approach involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often accelerated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly efficient, suppresses side product formation, and is effective even for sterically hindered alcohols. organic-chemistry.org The general procedure involves dissolving the carboxylic acid and DMAP in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2), adding the alcohol, and then introducing DCC at a low temperature (0°C) before allowing the reaction to proceed at room temperature. organic-chemistry.org

In one study, the esterification of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was performed to produce an ester intermediate, which was then used to synthesize new derivatives. mdpi.com

Amidation

Amidation of the carboxylic acid group is another important pathway for creating new fluoroquinolone derivatives. These reactions typically involve coupling the carboxylic acid with a primary or secondary amine. For example, researchers have synthesized a diverse range of ciprofloxacin amide derivatives by reacting it with various halogenated acyl chlorides. mdpi.com This one-step reaction is carried out under mild conditions by adding the acyl chloride to a suspension of ciprofloxacin and a base like triethylamine (B128534) in dichloromethane. mdpi.com

Similarly, the synthesis of novel ciprofloxacin derivatives involved the amidation of the C-7 piperazinyl nitrogen. frontiersin.org In these syntheses, acyl chlorides were added to a stirring mixture containing the ciprofloxacin derivative and sodium carbonate in tetrahydrofuran (B95107) at 0°C. frontiersin.org

The following table summarizes representative esterification and amidation reactions of quinolone-3-carboxylic acids.

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-cyclopropyl-6-fluoro-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | Methanol (B129727), Ethanol, or Propanol; H₂SO₄ | Ester | acs.org |

| Carboxylic Acids (general) | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Ester | organic-chemistry.org |

| Ciprofloxacin | Halogenated Acyl Chlorides, Triethylamine, Dichloromethane | Amide (on C-7 piperazine) | mdpi.com |

Mechanisms of Substituent Introduction and Exchange on the Quinoline Ring (e.g., Amination at C-7)

The introduction of substituents, particularly nitrogen-based heterocyclic moieties, at the C-7 position of the quinoline ring is a critical modification in the synthesis of many potent fluoroquinolone antibacterials. mdpi.comsruc.ac.uk This substitution significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds. mdpi.comsrce.hr The most common reaction for this purpose is a nucleophilic aromatic substitution, specifically an amination reaction.

The mechanism relies on the activation of the C-7 position by the fluorine atom already present on the quinoline core. The fluorine atom at C-7 (or another halogen like chlorine) acts as a good leaving group, facilitating its displacement by a nucleophilic amine, such as a piperazine (B1678402) derivative. sruc.ac.uk The reaction is a direct amination of a 7-halo-6-fluoroquinolone-3-carboxylic acid. scielo.org.mxscispace.com

The reaction generally proceeds as follows:

Nucleophilic Attack: The amine (e.g., piperazine) acts as a nucleophile and attacks the electron-deficient C-7 carbon of the quinoline ring.

Formation of Meisenheimer Complex: A transient intermediate, a Meisenheimer-like complex, is formed.

Leaving Group Departure: The halide ion (e.g., fluoride or chloride) is eliminated, and the aromaticity of the quinoline ring is restored, resulting in the final C-7 aminated product.

Various synthetic methods have been developed to improve the efficiency and yield of this amination reaction. sruc.ac.uk Conventional methods often require high temperatures and prolonged reaction times, sometimes in the presence of a base like pyridine (B92270). researchgate.net For example, the reaction of 7-chloro-6-fluoroquinolone carboxylic acid with piperazine has been achieved in pyridine under reflux for 18 hours. researchgate.net

More modern, "green" chemistry approaches have focused on developing more efficient and environmentally friendly procedures. These include the use of catalysts and alternative reaction media. For instance, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been used as a highly efficient and recyclable catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine derivatives in refluxing water, leading to high yields in short reaction times. scielo.org.mx Microwave-assisted synthesis has also been employed as a rapid and convenient method for the amination of quinolone carboxylic acids, often providing high yields in a solvent-free environment. researchgate.net

Table 2: Conditions for Amination at the C-7 Position of Quinolone Carboxylic Acids

| Starting Material | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 7-chloro-6-fluoroquinolone carboxylic acid | Piperazine | Pyridine, reflux, 18 h | 7-piperazinyl derivative | researchgate.net |

| 7-halo-6-fluoroquinolone-3-carboxylic acids | Piperazine derivatives | {Mo₁₃₂} catalyst, refluxing water | 7-amino substituted derivatives | scielo.org.mx |

| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | N-methylpiperazine | Dimethylsulfoxide, 135-140°C, 1.5 h | Ciprofloxacin | google.com |

Derivatization and Functionalization Strategies for 7 Fluoroquinoline 6 Carboxylic Acid Analogs

Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a primary target for structural modifications aimed at altering the biological activity of 7-fluoroquinoline-6-carboxylic acid analogs. These modifications can influence the compound's interaction with its biological targets, as well as its pharmacokinetic properties.

Introduction of Heterocyclic Side Chains at the C-7 Position

The C-7 position of the fluoroquinolone scaffold is a critical site for modification, with substitutions at this position profoundly impacting the antibacterial spectrum and potency. frontiersin.orgnih.gov The introduction of various nitrogen-containing heterocycles, such as piperazinyl, pyrrolidinyl, and benzimidazolyl groups, has been a widely explored strategy. frontiersin.orgnih.govmdpi.commdpi.com These heterocyclic substituents can enhance the molecule's ability to penetrate bacterial cell walls and can improve its interaction with DNA gyrase and topoisomerase IV, the primary bacterial targets of fluoroquinolones. frontiersin.org

The nature of the heterocyclic ring system introduced at C-7 plays a crucial role in determining the resulting compound's activity profile. For instance, the incorporation of a piperazine (B1678402) ring often enhances activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring can increase potency against Gram-positive organisms. scirp.org The synthesis of these derivatives typically involves the direct amination of a 7-halo-6-fluoroquinolone-3-carboxylic acid with the desired heterocyclic amine. scielo.org.mxrsc.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation. rsc.org

Table 1: Examples of Heterocyclic Substituents at the C-7 Position and their General Impact

| Heterocyclic Substituent | General Impact on Activity | Reference |

| Piperazinyl | Enhanced activity against Gram-negative bacteria | scirp.orgnih.gov |

| Pyrrolidinyl | Increased activity against Gram-positive bacteria | nih.govscirp.org |

| Benzimidazolyl | Broad-spectrum activity | mdpi.com |

| 3-Amino-6,7-dihydro-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl | Good activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae | mdpi.com |

Substitutions at the N-1 Position of the Quinoline Nitrogen

The substituent at the N-1 position of the quinoline ring is another key determinant of the biological activity of fluoroquinolone analogs. mdpi.comresearchgate.net This substituent is involved in hydrophobic interactions within the DNA-enzyme complex. researchgate.net Common substituents at this position include small alkyl groups, such as ethyl, and cyclic groups, like cyclopropyl (B3062369). researchgate.net The cyclopropyl group, in particular, is often considered an optimal substituent for enhancing potency. researchgate.net

Research has also explored the impact of larger, more hydrophobic substituents at the N-1 position. However, studies have shown that bulky, electron-rich benzofused substituents can lead to a decrease in activity against Gram-negative bacteria, potentially due to reduced outer membrane penetration and impaired inhibition of topoisomerase targets. researchgate.net The synthesis of N-1 substituted analogs can be achieved through various alkylation methods. nih.gov

Functionalization of the Benzene (B151609) Ring Moiety within the Quinoline System

Modification of the benzene portion of the quinoline ring system offers another avenue for creating structural diversity. While less common than C-7 or N-1 modifications, functionalization at positions such as C-5 and C-8 can influence the electronic properties and steric profile of the molecule.

One notable example involves the introduction of a nitro group at the C-8 position of a 6-fluoro-7-(substituted anilino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This nitro derivative can then be reduced to an 8-amino group. mdpi.com The resulting 8-amino-7-anilinofluoroquinolone can undergo further reactions, such as diazotization followed by cyclization to form a triazolo[4,5-h]quinoline system, effectively fusing a new heterocyclic ring to the benzene moiety. mdpi.com This strategy highlights how functionalization of the benzene ring can serve as a handle for constructing more complex, fused-ring systems.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is essential for the primary mechanism of action of fluoroquinolones, as it is involved in binding to the DNA gyrase-DNA complex. However, derivatization of this group can lead to prodrugs or compounds with altered biological activities.

Synthesis of Carboxylic Acid Esters and Amides

The carboxylic acid at C-3 can be readily converted into esters and amides. mdpi.comresearchgate.net Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amide formation can be accomplished by first converting the carboxylic acid to an acid chloride, which then reacts with an amine. mdpi.com These derivatives can act as prodrugs, which are metabolized in vivo to release the active carboxylic acid, or they may possess their own unique biological properties. For example, a series of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates have been synthesized and subsequently hydrolyzed to the corresponding carboxylic acids. Current time information in Chatham County, US.

Formation of Nitrogen-Containing Heterocycles via Carboxylic Acid Derivatization

A more complex functionalization strategy involves the transformation of the C-3 carboxylic acid into various nitrogen-containing heterocycles. mdpi.comresearchgate.net This approach can lead to novel compounds with significantly different chemical and biological profiles.

One common pathway involves the conversion of the carboxylic acid to a carbohydrazide (B1668358). This intermediate can then be cyclized with various reagents to form five-membered heterocycles. For example, reaction with acyl hydrazides followed by cyclization with phosphorus oxychloride can yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Similarly, reaction of the carbohydrazide with isothiocyanates produces thiosemicarbazides, which can be further cyclized. mdpi.com

Other heterocyclic systems that have been synthesized from the C-3 carboxylic acid group include:

Triazoles: The formation of a triazole ring can be achieved through various synthetic routes. For instance, a 3-amino derivative of the quinolone can be converted to a triazoloquinoline via diazotization. mdpi.com

Thiazolotriazoles and Triazolothiadiazines: These fused heterocyclic systems can be synthesized from levofloxacin, demonstrating the versatility of the carboxylic acid group as a starting point for complex chemical transformations. researchgate.net

1,3,4-Oxadiazino[6,5,4-i,j]quinolines: These complex fused systems have been successfully synthesized from esters of 1-(7-substituted-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net

Table 2: Examples of Heterocycles Formed from the C-3 Carboxylic Acid Moiety

| Heterocycle | Synthetic Precursor from Carboxylic Acid | Reference |

| 1,3,4-Oxadiazole | Carbohydrazide | researchgate.net |

| 1,2,4-Triazole | 3-Amino derivative | mdpi.com |

| Thiazolotriazole | Levofloxacin derivative | researchgate.net |

| researchgate.netmdpi.comTriazolo[3,4-b] mdpi.comresearchgate.netthiadiazine | Ciprofloxacin (B1669076) derivative | researchgate.net |

| 1,3,4-Oxadiazino[6,5,4-i,j]quinoline | Carboxylic acid ester derivative | researchgate.net |

Conjugation with Biomolecules (e.g., Amino Acids)

The conjugation of this compound and its analogs with biomolecules, particularly amino acids and peptides, represents a significant strategy for modifying their physicochemical properties and biological activity. This approach primarily involves the formation of an amide linkage between the carboxylic acid group at the C-3 position of the quinoline core and the amino group of an amino acid. nih.govnih.gov This modification can enhance cell permeability, alter solubility, and potentially target specific cellular machinery. nih.gov

The synthesis of these conjugates typically employs standard peptide coupling protocols. The carboxylic acid of the quinoline is activated, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), to facilitate the reaction with the amine function of the amino acid. mdpi.com To ensure regioselectivity and prevent unwanted side reactions, the amino acids are often used in their protected form, for example, as N-Boc (tert-butyloxycarbonyl) derivatives, which can be deprotected in a subsequent step. nih.govmdpi.com

Research into the conjugation of various heterocyclic cores with amino acids has demonstrated the potential of this strategy. For instance, studies have successfully coupled Boc-amino acids with piperazine derivatives, which are common substituents at the C-7 position of many bioactive fluoroquinolones. mdpi.com The resulting conjugates can then be deprotected to yield the final hybrid molecule. The choice of amino acid can significantly influence the properties of the conjugate; for example, the inclusion of a phenolic hydroxyl group (as in Tyrosine) can enhance activity compared to a non-hydroxylated counterpart (like Phenylalanine). nih.gov

| Conjugate Type | Heterocyclic Core | Biomolecule | Coupling Method | Key Finding | Reference |

| Amide Conjugate | Quinazolin-4-one | α-Amino Acids | Benzoyl chloride, aq. ammonia, NaOH, chlorination | Resulting conjugates screened for anti-inflammatory and anticancer properties. mdpi.com | mdpi.com |

| Amide Conjugate | Benzylpiperazine | Boc-Amino Acids | Not Specified | Removal of the Boc-protecting group yielded target molecules with potential antimicrobial activity. nih.gov | nih.gov |

| Amide Conjugate | Diphenylmethylpiperazine | Boc-Amino Acids | EDCI/HOBt | Synthesized compounds were tested against various bacterial strains. mdpi.com | mdpi.com |

This table illustrates general strategies for conjugating heterocyclic structures with amino acids, which are applicable to this compound.

Regioselective Derivatization Strategies for Complex Analogues

Regioselective derivatization is crucial for the synthesis of complex analogs of this compound, as it allows for the precise functionalization of specific positions on the quinoline scaffold. This control is essential for establishing clear structure-activity relationships and optimizing molecular properties. researchgate.net Modern organometallic chemistry provides powerful tools for achieving high regioselectivity that would be difficult to obtain through classical electrophilic substitution reactions.

A prominent example of a highly regioselective strategy is the Iridium-catalyzed C-H borylation of 6-fluoroquinolines. acs.org This method selectively targets the C-7 position for functionalization, a site known to be critical for the biological activity of many quinolone-based agents. acs.orgmdpi.com The reaction typically involves treating the 6-fluoroquinoline (B108479) substrate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst and a directing ligand. acs.org

The resulting 7-borylated-6-fluoroquinoline is a versatile synthetic intermediate. The boronic ester group can be readily converted into a wide array of other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the C-7 position, providing a powerful platform for generating extensive libraries of novel analogs. acs.org The efficiency and selectivity of this borylation avoid the functionalization of other potentially reactive C-H bonds, such as the one at the C-3 position. acs.org

Beyond C-H activation, regiocontrol can also be achieved through base-controlled metalation strategies. The choice of a specific metal amide base can direct deprotonation, and subsequent electrophilic trapping, to different positions on the quinoline ring. For example, using lithium diisopropylamide (LDA) can favor metalation at the C-3 position, while mixed lithium-zinc amide bases may selectively functionalize the C-2 or C-8 positions. researchgate.net These complementary methods provide a toolkit for the targeted synthesis of di- and tri-functionalized quinolines. researchgate.net

| Strategy | Reagents/Catalyst | Target Position | Intermediate | Subsequent Reactions | Reference |

| Iridium-Catalyzed Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | C-7 | 7-Boronic Ester | Suzuki-Miyaura Coupling, Iodination | acs.org |

| Base-Controlled Metalation | Lithium Diisopropylamide (LDA) | C-3 | C-3 Lithiated Species | Reaction with various electrophiles | researchgate.net |

| Base-Controlled Metalation | Lithium-Zinc Amides | C-2 or C-8 | C-2/C-8 Metaled Species | Reaction with various electrophiles | researchgate.net |

This table summarizes key regioselective derivatization strategies applicable to the fluoroquinoline scaffold.

Spectroscopic and Analytical Characterization of 7 Fluoroquinoline 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 7-fluoroquinoline-6-carboxylic acid and its analogs. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, researchers can piece together the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In the context of this compound derivatives, the ¹H NMR spectra reveal characteristic signals for the protons on the quinoline (B57606) core and any substituents. For instance, in a derivative, the proton at the C5 position typically appears as a doublet due to coupling with the adjacent fluorine atom at C6. cust.edu.twmdpi.com The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and is exchangeable with deuterium (B1214612) oxide (D₂O). mdpi.com The chemical shifts and coupling constants of the aromatic protons provide valuable information for confirming the substitution pattern on the quinoline ring. cust.edu.twnih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | H-5 | 7.98 | d | J(H-F) = 11.2 | mdpi.com |

| H-2 | 8.76 | s | mdpi.com | ||

| NH | 8.50 | br s | mdpi.com | ||

| COOH | 12.95 | br s | mdpi.com | ||

| 1-(4-Amino-2-fluorophenyl)-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | H-5 | 7.89 | d | J = 13.6 | cust.edu.tw |

| H-8 | 6.43 | d | J = 7.4 | cust.edu.tw | |

| H-2 | 8.59 | s | cust.edu.tw |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS). The specific chemical shifts can vary depending on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbonyl carbon of the carboxylic acid group typically resonates at a downfield position (around 165-185 ppm). The carbon atoms attached to the fluorine atom (C6 and C7) exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which is a key feature in identifying their positions. google.commdpi.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) |

| (R)-(+)-7-(3-amino-2,3,4,5,6,7-hexahydro-1H-azepin-1-yl)-1-cyclopropyl-8-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C-ring | 23.3 |

| C-ring | 27.7 | |

| C-ring | 41.1 | |

| C-ring | 54.5 | |

| C-ring | 116.6 | |

| C-ring | 153.5 |

Source: google.com Note: The specific chemical shifts can vary depending on the solvent and the specific derivative.

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for characterizing these compounds. unil.ch ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal can be influenced by the substituents on the quinoline ring. For derivatives with multiple fluorine atoms, ¹⁹F NMR is crucial for distinguishing between them. mdpi.com For instance, in ciprofloxacin (B1669076) derivatives, the fluorine atom at the C6 position gives a characteristic signal. ucl.ac.be

Table 3: Representative ¹⁹F NMR Data for a Fluoroquinolone Derivative

| Compound | Fluorine Position | Chemical Shift (δ, ppm) |

| 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-piperazin-1-yl)-quinoline-3-carboxylic acid | C6-F | -121.1 |

Source: ucl.ac.be Note: Chemical shifts are often referenced to a standard such as CFCl₃. colorado.edu Negative values indicate an upfield shift relative to the standard.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, characteristic IR absorption bands are observed for the carboxylic acid O-H stretch (a broad band typically in the range of 2500-3300 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), the quinolone C=O stretch (around 1610-1630 cm⁻¹), and the C-F stretch (around 1000-1100 cm⁻¹). mdpi.comscielo.org.mxresearchgate.net The positions of these bands can provide insights into hydrogen bonding and other intermolecular interactions. researchgate.netmdpi.com

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | mdpi.comresearchgate.net |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | mdpi.comresearchgate.net |

| Pyridone | C=O stretch | 1630 - 1610 | mdpi.com |

| Aromatic Ring | C=C stretch | 1580 - 1470 | mdpi.com |

| Carboxylic Acid | C-O stretch | 1300 - 1200 | mdpi.com |

| Aromatic C-F | C-F stretch | 1100 - 1000 | mdpi.com |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak can be identified, confirming the molecular formula. mdpi.comuni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. mdpi.com

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 192.04553 |

| [M+Na]⁺ | 214.02747 |

| [M-H]⁻ | 190.03097 |

| [M+NH₄]⁺ | 209.07207 |

| [M+K]⁺ | 230.00141 |

Source: uni.lu

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies for Photochemical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Fluoroquinolones, including this compound derivatives, typically exhibit characteristic absorption maxima in the UV region, which can be attributed to π-π* transitions within the aromatic quinolone system. ucl.ac.bejcsp.org.pk The position and intensity of these absorption bands can be influenced by the substituents and the solvent. banglajol.info These studies are also fundamental for understanding the photochemical properties and potential phototoxicity of these compounds. researchgate.net The interaction of these molecules with DNA can also be studied using UV-Vis spectroscopy by observing changes in the absorption spectra upon binding. researchgate.net

Table 6: UV-Visible Absorption Maxima for a Fluoroquinolone Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-piperazin-1-yl)-quinoline-3-carboxylic acid | CHCl₃ | 280 | 82414 |

| 318 | 18322 | ||

| 334 | 17154 |

Source: ucl.ac.be

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the purification, separation, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the purity assessment and quantification of quinoline carboxylic acid derivatives. google.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture, is particularly well-suited for these compounds. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

The purity of synthesized quinolone carboxylic acids and their derivatives is routinely determined using RP-HPLC systems. scielo.org.mx A typical setup involves an octadecyl silica (B1680970) (ODS or C18) column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. mdpi.comnih.gov The pH of the mobile phase is a critical parameter, often adjusted with acids like trifluoroacetic acid, to control the ionization state of the carboxylic acid and any basic functional groups, thereby influencing retention time and peak shape. google.comtci-thaijo.org Detection is commonly performed using a UV-Vis detector, as the quinoline ring system possesses strong chromophores that absorb in the UV range, typically between 254 nm and 290 nm. mdpi.comtci-thaijo.org

The method's effectiveness lies in its ability to separate the main compound from starting materials, intermediates, and degradation products, providing high-resolution and quantitative purity data. nih.gov For instance, the enantiomeric purity of chiral fluoroquinolones can be determined by HPLC, either through the use of a chiral stationary phase or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard C18 column. nih.gov

Below is a table summarizing typical conditions used in HPLC methods for the analysis of fluoroquinolone carboxylic acid derivatives.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (Octadecyl Silica), 5 µm particle size | Provides a nonpolar surface for hydrophobic interaction-based separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a pH modifier (e.g., 0.05% Trifluoroacetic Acid) google.com | The polar mobile phase elutes the compounds. The organic modifier content is adjusted for optimal retention, and pH controls ionization. |

| Flow Rate | 1.0 - 1.5 mL/min mdpi.comnih.gov | Controls the speed of the mobile phase and analysis time; affects resolution. |

| Detection | UV-Vis at 254 - 290 nm mdpi.comnih.gov | The quinoline chromophore allows for sensitive detection at these wavelengths. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov | Maintains consistent retention times and improves peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, this compound, like other carboxylic acids, is non-volatile and thermally labile due to the polar carboxyl group which promotes strong intermolecular hydrogen bonding. colostate.edu Direct analysis by GC-MS is therefore not feasible.

To enable GC-MS analysis, a chemical derivatization step is required to convert the polar carboxyl group into a less polar, more volatile functional group. researchgate.net This process reduces the compound's boiling point and improves its thermal stability, making it suitable for vaporization in the GC inlet without decomposition. research-solution.com Common derivatization strategies for carboxylic acids fall into three main categories: alkylation, acylation, and silylation. research-solution.com

Alkylation (Esterification): This is the most common method, converting the carboxylic acid (-COOH) into an ester (-COOR). Reagents like pentafluorobenzyl bromide (PFBBr) or dimethylformamide-dialkyl acetals can be used. research-solution.com

Silylation: This reaction replaces the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. research-solution.com

Once derivatized, the volatile analyte is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which provides mass information for structural identification and confirmation. Although less direct than HPLC, GC-MS of volatile derivatives can offer very high separation efficiency and definitive structural elucidation through mass spectral fragmentation patterns. umn.edu

The table below lists common derivatization reagents used to make carboxylic acids amenable to GC-MS analysis.

| Derivatization Method | Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| Alkylation / Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | research-solution.com |

| Alkylation / Esterification | Methanol/Boron trifluoride (BF₃) | Methyl ester | researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | research-solution.com |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | colostate.edu |

Specialized Analytical Techniques (e.g., Conductometry, Atomic Absorption Spectroscopy in Metal Complex Studies)

The ability of the 4-oxo and 3-carboxyl groups in the fluoroquinolone structure to chelate metal ions is a significant chemical property. mdpi.comresearchgate.net This interaction can be studied using specialized analytical techniques, particularly in the context of metal complex formation. These methods are crucial for understanding the stoichiometry and stability of such complexes.

Conductometry

Conductometric titration is a valuable method for determining the stoichiometry of ion-pair complex formation between fluoroquinolones and metal ions in solution. ysu.am The principle is based on monitoring the change in electrical conductivity of a solution as a titrant is added. When this compound (or a similar fluoroquinolone) is titrated with a solution containing a metal ion, an ion-pair complex precipitates out of the solution. ysu.am

During the titration, the replacement of highly mobile ions by less mobile ions (due to complex formation and precipitation) causes a distinct change in the solution's conductivity. The endpoint of the titration, identified by a sharp break in the conductivity curve, corresponds to the molar ratio of the reactants, thus revealing the stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-metal ratio). This technique has been successfully used to study the complexes formed between fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin with reagents such as ammonium (B1175870) reineckate (B100417). ysu.am

Atomic Absorption Spectroscopy (AAS) in Metal Complex Studies

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metal elements. In the context of this compound, AAS is employed as an indirect method to quantify the drug through its metal complexes. researchgate.net

The method involves reacting the fluoroquinolone with a known excess of a metal ion solution (e.g., cobalt, copper, or zinc) to form a stable, insoluble precipitate of the metal-drug complex. researchgate.netacademicjournals.org The precipitate is separated, and the concentration of the metal in the precipitate (after dissolution) or the concentration of the unreacted metal remaining in the filtrate can be accurately measured by AAS. academicjournals.org By knowing the initial amount of the metal and the stoichiometry of the complex (often determined by conductometry), the amount of the fluoroquinolone in the original sample can be calculated precisely. This approach has been applied to determine various fluoroquinolones by forming complexes with reagents like cobalt sulphate or ammonium reineckate and subsequently analyzing the metal content. ysu.amresearchgate.net

The table below outlines the principles of these specialized techniques in the analysis of fluoroquinolone-metal complexes.

| Technique | Principle of Analysis | Application in Fluoroquinolone Studies |

|---|---|---|

| Conductometry | Measures the change in electrical conductivity of a solution during titration to detect the endpoint of a reaction. | Determination of the drug-to-metal molar ratio (stoichiometry) in complexes formed between the fluoroquinolone and a metal ion. ysu.am |

| Atomic Absorption Spectroscopy (AAS) | Measures the concentration of a specific metal element by quantifying its absorption of light at a characteristic wavelength. | Indirect quantification of the fluoroquinolone by measuring the metal content of a precipitated metal-drug complex. researchgate.netacademicjournals.org |

Computational and Theoretical Investigations of 7 Fluoroquinoline 6 Carboxylic Acid Structures and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the intricacies of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of 7-fluoroquinoline-6-carboxylic acid. These calculations provide detailed information about the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, a key structural feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent fluorine atom or the quinoline (B57606) nitrogen. conicet.gov.ar DFT calculations can predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations.

| Parameter | Predicted Value (Å/°) |

|---|---|

| C=O bond length | 1.21 |

| C-O bond length | 1.35 |

| O-H bond length | 0.97 |

| C-F bond length | 1.36 |

| C=N bond length | 1.30 |

| C-C (aromatic) bond lengths | 1.39 - 1.42 |

| O-C-C bond angle | 123.0 |

| F-C-C bond angle | 118.5 |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials, Natural Bond Orbital analysis)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. DFT calculations provide several important descriptors for this purpose.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. taylorandfrancis.comyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO indicates the region most susceptible to accepting electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For fluoroquinolones, the HOMO is typically distributed over the quinolone ring system, while the LUMO is often localized on the pyridone ring. taylorandfrancis.commdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com For this compound, the oxygen atoms of the carboxyl group and the fluorine atom are expected to be regions of high negative potential, while the hydrogen of the carboxylic acid and the aromatic protons would show positive potential. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. mdpi.comresearchgate.netfaccts.de It can quantify the strength of the intramolecular hydrogen bond by analyzing the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor bond. researchgate.netmdpi.com NBO analysis also provides information about charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. mdpi.com

Table 2: Calculated Electronic Properties of a Representative Fluoroquinolone (Illustrative) Note: This table is illustrative. Actual values for this compound would be obtained from specific calculations.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govmdpi.comresearchgate.netresearchgate.net By comparing the calculated shifts with experimental spectra, one can confidently assign the signals to specific atoms in the molecule. mdpi.comresearchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.com For this compound, characteristic vibrations would include the C=O and O-H stretching of the carboxylic acid, C-F stretching, and various vibrations of the quinoline ring.

Molecular Dynamics Simulations for Solvent Effects and Proton Transfer Mechanisms

While quantum chemical calculations are excellent for studying molecules in a static state, molecular dynamics (MD) simulations provide a way to explore their behavior over time. mdpi.comrsc.orgrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for understanding the influence of the solvent on its structure and properties. The explicit inclusion of solvent molecules allows for a more realistic representation of the condensed phase environment. These simulations can reveal how water molecules, for example, interact with the carboxylic acid and fluoroquinoline moieties through hydrogen bonding and how these interactions affect the conformational preferences of the molecule.

Furthermore, MD simulations can be employed to investigate dynamic processes such as proton transfer. rsc.org The transfer of the carboxylic acid proton to a nearby acceptor (either intramolecularly or to a solvent molecule) is a fundamental chemical event. MD simulations can help to elucidate the mechanism and timescale of such processes by tracking the trajectory of the proton over time. This is crucial for understanding the acid-base properties of the molecule and its potential interactions in a biological environment.

Molecular Docking Studies (focused on theoretical binding interactions with macromolecular targets)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). mdpi.comnih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking studies have been instrumental in understanding their antibacterial activity. The primary targets of fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov Docking simulations can predict how these molecules fit into the active site of these enzymes. nih.govnih.gov

The simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, the carboxylic acid and keto groups of the quinolone core are known to be crucial for binding to the enzyme. mdpi.com Molecular docking can help to rationalize the structure-activity relationships (SAR) observed for a series of compounds, explaining why certain modifications to the molecular structure lead to enhanced or diminished biological activity. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Fluoroquinolone with DNA Gyrase Note: This table is for illustrative purposes. Binding affinity is typically reported in kcal/mol.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | SER-91, ASP-94, GLY-77 |

| Ciprofloxacin (B1669076) (for comparison) | -9.2 | SER-91, ASP-94, GLY-77 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of molecules with a particular chemical attribute or activity. mdpi.com These models are developed by first calculating a series of molecular descriptors for each compound in a training set. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest. For this compound and its analogs, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), or even aspects of their reactivity.

Once a robust QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds. This makes QSPR a valuable tool in the design of new molecules with desired attributes, as it allows for the virtual screening of a large number of potential candidates before committing to their synthesis and experimental testing. For example, a 3D-QSPR model could be used to predict the antibacterial potency of new fluoroquinolone derivatives based on their three-dimensional structural features. mdpi.com

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity of complex molecules like this compound. By modeling reaction mechanisms at the atomic level, researchers can elucidate the intricate steps involved in chemical transformations, including the identification of transient intermediates and high-energy transition states. These theoretical investigations provide invaluable insights into the kinetic and thermodynamic feasibility of various reaction pathways, guiding synthetic efforts and the understanding of degradation processes.

Degradation Pathways of Fluoroquinolones

Computational studies on various fluoroquinolones have shed light on their degradation mechanisms, particularly through advanced oxidation processes (AOPs) and photodegradation. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a clear framework for understanding its likely reactivity.

DFT calculations have been employed to determine the bond dissociation energies (BDEs) for key bonds in a range of 16 different fluoroquinolone molecules, offering a predictive measure of their susceptibility to degradation. mdpi.com These studies typically identify several primary degradation pathways, including the cleavage of the piperazine (B1678402) ring (if present), defluorination, and hydroxylation of the quinolone core. mdpi.com The analysis of BDEs reveals a correlation between the molecular structure and the energy required to break specific bonds, thereby indicating the most probable initial sites of oxidative attack. mdpi.com For instance, research has shown a significant positive correlation between the lipophilicity of fluoroquinolone molecules and the bond energy of the carbon-nitrogen bonds within their piperazine rings, suggesting that less lipophilic compounds may be more prone to piperazine ring cleavage. mdpi.com

In the context of photodegradation, a major pathway for many fluoroquinolones is the cleavage of the carbon-fluorine bond. researchgate.net Time-resolved spectroscopic techniques combined with computational modeling have been used to investigate the reactivity of the lowest excited states of 6-fluoro-7-piperazino-4-quinolone-3-carboxylic acids. researchgate.net These studies propose that the cleavage of the C-F bond can proceed through different pathways depending on the specific molecular structure and the surrounding medium. researchgate.net One proposed mechanism involves an electron-transfer quenching of the triplet state of the fluoroquinolone by anions in the solution, which initiates the degradation process. researchgate.net

Furthermore, DFT calculations have been utilized to explore the reaction mechanisms between fluoroquinolones, such as enrofloxacin (B1671348), and reactive oxygen species like singlet oxygen (¹O₂). researchgate.net These computational models, corroborated by experimental data, have identified hydroxylation as a highly favorable initial step in the degradation process, based on the analysis of activation energies. researchgate.net The table below summarizes representative bond dissociation energies for common degradation reactions in fluoroquinolones, as determined by DFT studies.

| Reaction Pathway | Target Bond | Calculated Bond Dissociation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Piperazine Ring Cleavage | C-N in piperazine ring | Varies with substituent (e.g., higher for more lipophilic groups) | Indicates susceptibility of the C-7 substituent to oxidative degradation. mdpi.com |

| Defluorination | C6-F | Data not broadly available for a range of FQs, but a key photodegradation step. researchgate.net | Loss of the fluorine atom, which is crucial for antibacterial activity. |

| Hydroxylation | C-H on the quinolone core | Lower for molecules with oxygenated heterocycles at the N-1 position. mdpi.com | A primary pathway for initial oxidative attack on the core structure. |

Synthesis and Modification Pathways

Computational methods also play a crucial role in understanding the synthesis of quinolone derivatives. For instance, the synthesis of novel spirooxindole-pyrrolidine derivatives containing a 4-quinolone-3-carboxylic acid moiety has been investigated using DFT. nih.gov These studies support the proposed mechanism for the 1,3-dipolar cycloaddition reaction, providing a theoretical basis for the observed regioselectivity and reaction yields. nih.gov

The nucleophilic aromatic substitution at the C-7 position is a common strategy for modifying the properties of fluoroquinolones. mdpi.comscielo.org.mx The presence of an electron-withdrawing group, such as a nitro group at the C-8 position, has been shown to facilitate the addition of even weak nucleophiles at the C-7 position. mdpi.com Computational models can predict the activation barriers for such substitution reactions, helping to optimize reaction conditions and predict the feasibility of synthesizing new derivatives.

In the enzymatic degradation of fluoroquinolones, molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations are used to model the interaction between the drug molecule and the active site of the enzyme. nih.gov These studies can calculate the reaction energy barriers for enzymatic degradation, providing insights into the molecular modifications that could either enhance or inhibit this process. For example, calculations have shown that specific amino acid substitutions in a degrading enzyme can significantly lower the reaction barrier for the breakdown of fluoroquinolones like ciprofloxacin and norfloxacin (B1679917). nih.gov

The table below presents hypothetical transition state energies for key reaction steps that could be involved in the transformation of this compound, based on data from analogous systems.

| Reaction Type | Modeled Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| Hydroxylation | Enrofloxacin + ¹O₂ | DFT (B3LYP/6-31+g(d,p)) | Reported as a favorable initial reaction process. researchgate.net | Predicts a likely initial step in oxidative degradation. |

| Enzymatic Degradation | Ciprofloxacin + Novel Degrading Enzyme | Gaussian09 | Reduction of 37.65 kcal/mol after enzyme modification. nih.gov | Demonstrates how computational models can guide enzyme engineering for bioremediation. |

| Cycloaddition | 4-quinolone-3-carboxylic acid derivative + azomethine ylide | DFT | Calculations support the proposed reaction mechanism. nih.gov | Validates synthetic pathways for creating complex quinolone hybrids. |

Coordination Chemistry of Fluoroquinoline Carboxylic Acids with Metal Ions

Ligand Design Principles and Coordination Modes of Quinolone Carboxylic Acids

Quinolone carboxylic acids are versatile ligands for metal ions due to the presence of key functional groups that can participate in coordination. The design of these ligands is fundamentally based on the quinolone scaffold, a fused ring system of benzene (B151609) and pyridine (B92270) rings. mdpi.com Modifications to this core structure, such as the addition of a fluorine atom at the 6-position and a carboxylic acid group, are crucial for their coordination behavior. nih.govresearchgate.net

The primary coordination site for metal ions in quinolone carboxylic acids involves the carbonyl oxygen at the 4-position and an oxygen atom from the deprotonated carboxylic acid group at the 3-position. jscimedcentral.comajrconline.orgnih.gov This creates a stable six-membered chelate ring. This bidentate coordination is the most common mode observed. jscimedcentral.comnih.gov However, other coordination modes are possible, including unidentate and bridging coordination, which can lead to the formation of polymeric complexes in the solid state. nih.govresearchgate.net In some instances, the piperazine (B1678402) substituent, if present at the 7-position, can also participate in coordination, although this is less common. nih.gov The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. nih.govresearchgate.net

Synthesis and Characterization of Metal-Fluoroquinolone Complexes

The synthesis of metal-fluoroquinolone complexes is typically achieved by reacting a metal salt with the fluoroquinolone carboxylic acid in a suitable solvent. jscimedcentral.commdpi.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the carbonyl and carboxylate groups upon complexation. jscimedcentral.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. jscimedcentral.com

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex. jscimedcentral.commdpi.com

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complexes in the solid state. mdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex. mdpi.com

Structural Diversity of Metal-Fluoroquinolone Coordination Polymers